molecular formula C14H17N3O2S B2713506 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide CAS No. 1797727-35-5

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide

Cat. No. B2713506
CAS RN: 1797727-35-5
M. Wt: 291.37
InChI Key: CIOYTSVTVXWPRO-UHFFFAOYSA-N
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Description

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide is a small molecule with the chemical formula C9H11N3O2S . It belongs to the class of N-acetylarylamines , where one or more amide hydrogens are substituted by an aryl group . Unfortunately, detailed information about its specific pharmacological indications is not available.


Molecular Structure Analysis

The molecular structure of N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cyclohex-3-enecarboxamide consists of a thiazole ring fused with an azepine ring . The presence of the carbonyl group (4-oxo) and the cyclohexene moiety adds complexity to its structure. The 3D representation of the compound can be visualized for a better understanding .

Scientific Research Applications

Pharmacology and Mechanism of Action

This compound belongs to the class of organic compounds known as N-acetylarylamines . Specifically, it is an acetamide where one or more amide hydrogens are substituted by an aryl group. Although its specific pharmacological targets are not well-documented, it is essential to explore its potential interactions with cellular components. Notably, it may interact with serine/threonine-protein kinase Chk1 , a key regulator of cell cycle checkpoints and DNA damage response pathways in humans .

Synthesis and Chemical Properties

The synthesis of this compound involves complex reactions, including the formation of the thiazolo[5,4-c]azepin-2-yl ring system. Researchers have explored related structures, such as ethyl 5-aryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates and diethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarboxylate . Understanding its chemical properties and reactivity is crucial for further exploration.

Medicinal Chemistry and Drug Development

While specific therapeutic indications remain elusive, researchers can explore the compound’s potential as a building block in medicinal chemistry. Its unique structure may serve as a scaffold for designing novel molecules with specific biological activities. For instance, piperazine-fused triazoles based on related platforms have been investigated .

properties

IUPAC Name

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)cyclohex-3-ene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c18-12(9-5-2-1-3-6-9)17-14-16-10-7-4-8-15-13(19)11(10)20-14/h1-2,9H,3-8H2,(H,15,19)(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOYTSVTVXWPRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3CCC=CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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